molecular formula C23H19N5O4 B4216018 3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide

3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B4216018
M. Wt: 429.4 g/mol
InChI Key: HOQDDTQBKCUFQC-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide is a complex organic compound with the molecular formula C23H19N5O4. It has an average mass of 429.428 Da and a monoisotopic mass of 429.143707 Da

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the pyridinyl and pyrrolidinyl groups. The nitro group is then added through nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and other derivatives with modified functional groups.

Scientific Research Applications

3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(2-pyridinyl)benzamide: This compound shares a similar core structure but lacks the benzoxazole and pyrrolidinyl groups.

    N-(2-pyridinyl)-4-(1-pyrrolidinyl)benzamide: Similar in structure but without the nitro group.

Uniqueness

3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide is unique due to the presence of the benzoxazole ring and the combination of nitro, pyridinyl, and pyrrolidinyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c29-22(15-5-7-19(20(12-15)28(30)31)27-10-1-2-11-27)25-17-6-8-21-18(13-17)26-23(32-21)16-4-3-9-24-14-16/h3-9,12-14H,1-2,10-11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQDDTQBKCUFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide

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